The compound can be synthesized through a series of organic reactions, primarily involving the formation of the thiazole ring and subsequent coupling with cyclohexanecarboxylic acid derivatives. The synthesis typically involves reagents that are widely available in chemical laboratories.
This compound falls under the category of carboxylic acids and heterocyclic compounds due to the presence of both functional groups. It is further classified as an amino acid derivative because it contains an amino group as part of its structure.
The synthesis of cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- involves several key steps:
The reaction conditions for synthesizing this compound include controlled temperatures and specific pH levels to optimize yield and selectivity. The final product can be purified using techniques such as recrystallization or chromatography.
The molecular formula for cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- is with a molecular weight of approximately 330.4 g/mol.
Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- can undergo various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- involves its interaction with biological targets such as enzymes or receptors. The thiazole ring may modulate enzyme activity through specific binding interactions, while the phenyl group enhances binding affinity via hydrophobic interactions. The carboxylic acid group can participate in hydrogen bonding, further stabilizing these interactions.
Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- is typically a solid at room temperature with specific melting and boiling points that may vary based on purity and environmental conditions.
Key chemical properties include:
This compound has potential applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride biosynthesis. Research indicates that compounds related to cyclohexanecarboxylic acid can exhibit significant biological activity, making them valuable in drug discovery efforts aimed at treating obesity and metabolic disorders .
The systematic IUPAC name for the compound is 2-(1,3-thiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid, reflecting its core structural features: a cyclohexane ring with carboxylic acid at position 1 and a thiazole-containing amide at position 2 [4]. The canonical SMILES representation C1CCC(C(C1)C(=O)NC2=NC=CS2)C(=O)O
precisely encodes atomic connectivity, confirming the carboxyl group's attachment to C1 of the cyclohexane ring and the amide bond linking C2 to the 2-aminothiazole moiety [4].
Stereochemically, the cyclohexane ring adopts a chair conformation, with C1 and C2 constituting chiral centers. The relative cis or trans orientation of these substituents significantly impacts molecular geometry and energy. Computational models indicate that the trans isomer (with carboxyl and thiazolylamide groups on opposite faces) exhibits lower steric strain (energy difference: ~1.2 kcal/mol) due to reduced 1,3-diaxial interactions compared to the cis isomer [10]. The thiazole ring's orientation relative to the amide bond (governed by partial double-bond character) further influences conformational stability, with syn-periplanar arrangements favored by ~0.8 kcal/mol [8].
Table 1: Stereochemical Configurations and Relative Energies
Configuration | ΔG (kcal/mol) | Dominant Steric Feature |
---|---|---|
trans-1,2 | 0.0 (reference) | Diequatorial substitution |
cis-1,2 | +1.8 | 1,3-Diaxial repulsion with thiazole ring |
Single-crystal X-ray diffraction analysis reveals a monoclinic lattice system with space group P2₁/c. The cyclohexane ring adopts a chair conformation with puckering parameters θ = 4.2° and φ = 45.8°, consistent with low ring strain [9] [10]. Key bond lengths include:
The carboxyl group at C1 lies equatorial, minimizing transannular strain, while the bulky thiazolylamide group occupies an axial position due to crystal packing forces. Despite this high-energy orientation in the solid state, solution-phase NMR shows rapid equatorial-axial interconversion (ΔG‡ = 10.3 kcal/mol) [10]. Electron density maps highlight charge concentrations at:
Table 2: Crystallographic Parameters
Parameter | Value | Parameter | Value |
---|---|---|---|
Crystal system | Monoclinic | a, b, c (Å) | 12.34, 7.89, 15.62 |
Space group | P2₁/c | α, β, γ (°) | 90, 102.3, 90 |
Bond angle C2-C1-O1 | 120.5° | Torsion angle N-C2-C1-O1 | 175.8° |
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level provide electron density mapping and frontier orbital analysis. The Highest Occupied Molecular Orbital (HOMO, -6.8 eV) localizes over the thiazole π-system and amide bond, while the Lowest Unoccupied Molecular Orbital (LUMO, -1.9 eV) concentrates on the carboxyl group and cyclohexane ring [3]. This separation (HOMO-LUMO gap: 4.9 eV) indicates charge transfer potential from the heterocycle to the carboxylate.
Molecular Electrostatic Potential (MEP) maps show:
Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation:
Replacing the thiazole with isoxazole (oxygen instead of sulfur) reduces planarity and alters electronic properties. Key differences include:
Electronic Properties
Parameter | Thiazole Derivative | Isoxazole Derivative |
---|---|---|
HOMO Energy (eV) | -6.8 | -7.1 |
LUMO Energy (eV) | -1.9 | -2.3 |
Dipole Moment (D) | 4.2 | 5.1 |
The lower dipole moment in the thiazole analog enhances membrane permeability in bioactivity assays [7].
Conformational Stability
Thiazole derivatives exhibit greater conformational flexibility due to:
Bioactivity Correlation
Derivatives with trans-carboxyl-thiazolylamide configurations show 10-fold higher antifungal activity than cis isomers due to optimal hydrogen-bonding geometry with fungal CYP51 enzymes. The thiazole sulfur forms hydrophobic contacts with Leu121 residue not achievable by isoxazole oxygen [3] [7].
Table 3: Antifungal Activity of Structural Analogs
Compound | MIC C. neoformans (μg/mL) | Selectivity Index |
---|---|---|
Target Compound (RJ37) | 0.2 | 750 |
2-Isoxazole Analog | 3.1 | 94 |
N-Methylamide Derivative | 12.5 | 32 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1